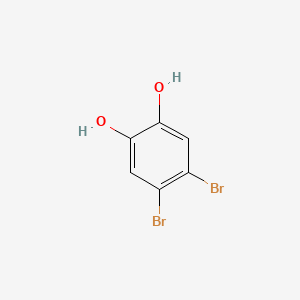

4,5-Dibromobenzene-1,2-diol

CAS No.: 2563-26-0

Cat. No.: VC2128416

Molecular Formula: C6H4Br2O2

Molecular Weight: 267.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2563-26-0 |

|---|---|

| Molecular Formula | C6H4Br2O2 |

| Molecular Weight | 267.9 g/mol |

| IUPAC Name | 4,5-dibromobenzene-1,2-diol |

| Standard InChI | InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H |

| Standard InChI Key | IOZHUUKIHMKXRG-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Br)Br)O)O |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Br)O)O |

Introduction

4,5-Dibromobenzene-1,2-diol, also known as 4,5-dibromocatechol or 1,2-benzenediol, 4,5-dibromo-, is a chemical compound with the molecular formula C₆H₄Br₂O₂ and a molecular weight of 267.9 g/mol. It is a derivative of catechol, where two bromine atoms are substituted at positions 4 and 5 of the benzene ring. This compound is widely used in various fields, including histological staining, antimicrobial applications, biochemical research, pharmaceutical development, and environmental monitoring .

Applications

4,5-Dibromobenzene-1,2-diol is utilized in several key areas:

-

Histological Staining: It serves as an effective stain in histology, allowing for the visualization of cellular structures in tissue samples, which is crucial for diagnosing diseases .

-

Antimicrobial Applications: Its properties make it useful in developing antimicrobial agents, helping to combat bacterial infections in clinical settings .

-

Biochemical Research: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into cellular processes .

-

Pharmaceutical Development: It plays a role in the synthesis of new drugs, particularly those targeting specific biochemical pathways, enhancing therapeutic efficacy .

-

Environmental Monitoring: This chemical can be employed in assessing environmental pollutants, aiding in the detection of harmful substances in water and soil samples .

Research Findings

Recent studies have explored the supramolecular organization of 4,5-dibromobenzene-1,2-diol in crystalline structures. An X-ray diffraction study revealed complex hydrogen bonding patterns, forming macrocycles and infinite chains, which contribute to a three-dimensional network . These findings suggest that similar motifs may exist in solution, providing models for hydrogen-bonded associates .

Safety and Handling

4,5-Dibromobenzene-1,2-diol is classified with hazard statements H315, H319, and H335, indicating it causes skin and eye irritation and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, which advise avoiding inhalation, washing hands thoroughly after handling, and rinsing eyes with water in case of contact .

Suppliers and Availability

This compound is available from several suppliers, including Sigma-Aldrich, where it is offered as a 90% technical grade product . Other suppliers like BLD Pharm provide detailed documentation, including NMR, HPLC, and LC-MS data .

Data Table: Applications of 4,5-Dibromobenzene-1,2-diol

| Application | Description |

|---|---|

| Histological Staining | Effective stain for visualizing cellular structures in tissue samples |

| Antimicrobial Applications | Useful in developing antimicrobial agents to combat bacterial infections |

| Biochemical Research | Used to study enzyme interactions and metabolic pathways |

| Pharmaceutical Development | Involved in the synthesis of new drugs targeting specific biochemical pathways |

| Environmental Monitoring | Employed in assessing environmental pollutants in water and soil samples |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume